An In-depth Technical Guide to 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride
An In-depth Technical Guide to 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride
This guide provides a comprehensive technical overview of 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride, a heterocyclic compound of interest in medicinal chemistry. Given the limited specific data available for this particular molecule in peer-reviewed literature, this document synthesizes information from established chemical principles and data on structurally related compounds to offer a robust scientific profile. This guide is intended for researchers, scientists, and professionals in drug development.
Introduction: The 1,4-Benzoxazepine Scaffold
The 1,4-benzoxazepine core is a seven-membered heterocyclic ring system fused to a benzene ring, containing both oxygen and nitrogen atoms. This structural motif is of significant interest in medicinal chemistry due to its presence in various biologically active compounds. Derivatives of benzoxazepines have been explored for a range of therapeutic applications, including as anticancer, antibacterial, and antifungal agents.[1] Furthermore, their structural similarity to benzodiazepines, a class of drugs known for their effects on the central nervous system, suggests their potential for neurological applications.[2] Recent research has also highlighted substituted 2,3,4,5-tetrahydrobenzo[f][3][4]oxazepines as potential agents against trypanosomiasis, targeting the PEX14–PEX5 protein–protein interface.
Physicochemical Properties
The fundamental physicochemical properties of 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride are summarized in the table below. These properties are crucial for understanding the compound's behavior in various experimental settings.
| Property | Value | Source |
| CAS Number | 1181458-57-0 | |
| Molecular Formula | C₉H₁₁Cl₂NO | |
| Molecular Weight | 220.10 g/mol | [5] |
| Canonical SMILES | C1NCC2=C(C=C(C=C2)Cl)O1.Cl | |
| MDL Number | MFCD11858048 |
Proposed Synthesis and Rationale
Caption: A high-level overview of the proposed synthetic workflow for 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride.
Step-by-Step Proposed Synthesis Protocol:
Step 1: Synthesis of 2-(2-aminoethoxy)-4-chlorophenol
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Rationale: This initial step involves the formation of the key intermediate containing the chloro-substituted benzene ring and the amino-ethoxy side chain.
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Protocol:
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To a solution of 4-chlororesorcinol in a suitable solvent such as acetone, add potassium carbonate.
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Slowly add 2-bromoethylamine hydrobromide to the mixture.
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Reflux the reaction mixture for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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After completion, cool the reaction mixture and filter to remove inorganic salts.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel.
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Step 2: Intramolecular Cyclization to form 7-Chloro-2,3-dihydro-1,4-benzoxazepin-5(4H)-one
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Rationale: This step aims to form the seven-membered ring through an intramolecular cyclization.
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Protocol:
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Dissolve the product from Step 1 in a high-boiling point solvent like toluene.
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Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.
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Heat the mixture to reflux with a Dean-Stark apparatus to remove water formed during the reaction.
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Monitor the reaction by TLC until the starting material is consumed.
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Cool the reaction mixture and wash with a saturated sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
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Purify the resulting lactam by recrystallization or column chromatography.
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Step 3: Reduction of the Lactam
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Rationale: The amide functional group within the newly formed ring is reduced to an amine to yield the tetrahydro-benzoxazepine core.
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Protocol:
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To a solution of the lactam from Step 2 in anhydrous tetrahydrofuran (THF), slowly add a reducing agent such as lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran complex at 0°C under an inert atmosphere.
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Allow the reaction to warm to room temperature and then reflux for 4-6 hours.
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Cool the reaction mixture to 0°C and quench carefully by the sequential addition of water and a sodium hydroxide solution.
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Filter the resulting precipitate and wash with THF.
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Concentrate the filtrate to obtain the crude 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine.
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Step 4: Formation of the Hydrochloride Salt
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Rationale: The final step involves the conversion of the free base into its more stable and water-soluble hydrochloride salt.
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Protocol:
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Dissolve the crude product from Step 3 in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
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Slowly add a solution of hydrochloric acid in the same solvent (or bubble HCl gas through the solution) with stirring.
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The hydrochloride salt will precipitate out of the solution.
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Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum to yield 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride.
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Structural Elucidation and Characterization
The definitive identification and characterization of the synthesized compound would rely on a combination of spectroscopic techniques.
Caption: Standard analytical workflow for the structural confirmation and purity assessment of a synthesized chemical compound.
Expected Spectroscopic Data:
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the chloro-substituted benzene ring, as well as signals for the methylene protons of the tetrahydro-benzoxazepine ring. The integration of these signals would confirm the number of protons in each environment.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum would display signals for each unique carbon atom in the molecule, including the aromatic carbons and the aliphatic carbons of the seven-membered ring.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, which should correspond to the calculated mass of the molecular formula C₉H₁₀ClNO (for the free base). The isotopic pattern due to the presence of a chlorine atom would be a key diagnostic feature.
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Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for N-H stretching (of the secondary amine), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-O and C-N bond vibrations.
Potential Biological Activity and Therapeutic Applications
While there is no specific biological data for 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride, the broader class of benzoxazepines has shown promise in several therapeutic areas.
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Antimicrobial and Antifungal Activity: Various derivatives of 1,5-benzoxazepine have been reported to possess antibacterial and antifungal properties.
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Anticancer Potential: The benzoxazepine scaffold has been investigated for its antiproliferative effects against various cancer cell lines.
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Central Nervous System (CNS) Activity: Due to their structural relationship to benzodiazepines, which are well-known CNS-active drugs, benzoxazepines are of interest for their potential to treat neurological and psychiatric disorders.[2]
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Antitrypanosomal Activity: As mentioned, substituted 2,3,4,5-tetrahydrobenzo[f][3][4]oxazepines have been identified as a new class of compounds with trypanocidal activity. This suggests that 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride could be a candidate for further investigation in the context of parasitic diseases.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
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Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
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Toxicity: Although specific toxicity data is not available, related chlorinated aromatic and heterocyclic compounds may be harmful if swallowed, inhaled, or absorbed through the skin. A related compound, 7-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine, is classified as acutely toxic if swallowed.[7]
Conclusion
7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is a compound with a promising chemical scaffold for further research and development in medicinal chemistry. While specific experimental data for this molecule is sparse, this guide provides a solid foundation for its synthesis, characterization, and potential biological evaluation based on established chemical principles and data from related compounds. Further investigation is warranted to fully elucidate its properties and therapeutic potential.
References
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Appchem. (n.d.). 7-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride. Retrieved from [Link]
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ChemistryViews. (2024, April 29). Asymmetric Synthesis of Tetrahydro-1,4-benzodiazepin-2-ones. Retrieved from [Link]
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Katritzky, A. R., et al. (n.d.). Convenient syntheses of 2,3,4,5-tetrahydro-1,4-benzothiazepines, -1,4-benzoxazepines and -1,4-benzodiazepines. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]
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ResearchGate. (2025, August 10). Synthesis and properties of new 2-alkyl-2,3,4,5-tetrahydro-1,4-benzoxazepine derivatives. Part IV. Reduction of 2-alkyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-3,5-diones. Retrieved from [Link]
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